molecular formula C12H9F3N2 B1627344 N-phenyl-2-(trifluoromethyl)pyridin-4-amine CAS No. 234112-18-6

N-phenyl-2-(trifluoromethyl)pyridin-4-amine

Cat. No.: B1627344
CAS No.: 234112-18-6
M. Wt: 238.21 g/mol
InChI Key: WXXPKLLGBFYALB-UHFFFAOYSA-N
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Description

N-phenyl-2-(trifluoromethyl)pyridin-4-amine is a useful research compound. Its molecular formula is C12H9F3N2 and its molecular weight is 238.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-phenyl-2-(trifluoromethyl)pyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenyl-2-(trifluoromethyl)pyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-phenyl-2-(trifluoromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)11-8-10(6-7-16-11)17-9-4-2-1-3-5-9/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXPKLLGBFYALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572638
Record name N-Phenyl-2-(trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234112-18-6
Record name N-Phenyl-2-(trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-phenyl-2-(trifluoromethyl)pyridin-4-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a versatile building block in the design of novel drugs. The strategic incorporation of a trifluoromethyl (-CF3) group can further enhance the pharmacological profile of pyridine-based molecules. The strong electron-withdrawing nature of the -CF3 group can significantly impact a molecule's acidity, basicity, and dipole moment, leading to improved binding affinity for biological targets. Furthermore, the C-F bond is exceptionally stable, often imparting enhanced metabolic stability and increased lipophilicity, which can improve a drug's pharmacokinetic properties.

This guide focuses on N-phenyl-2-(trifluoromethyl)pyridin-4-amine, a molecule of significant interest for its potential applications in drug discovery and materials science. This document provides a comprehensive overview of its chemical structure, a proposed synthetic route with a detailed experimental protocol, and a thorough characterization based on spectroscopic data of its key precursor, 2-amino-4-(trifluoromethyl)pyridine. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and related fluorinated pyridine derivatives.

Physicochemical and Structural Properties

While specific experimental data for N-phenyl-2-(trifluoromethyl)pyridin-4-amine is not widely available, its properties can be inferred from its constituent parts and related structures. The core of this molecule is the 2-(trifluoromethyl)pyridin-4-amine moiety, which is then functionalized with a phenyl group at the 4-amino position.

Table 1: Physicochemical Properties of the Core Precursor, 4-Amino-2-(trifluoromethyl)pyridine

PropertyValueReference
CAS Number 147149-98-2
Molecular Formula C6H5F3N2
Molecular Weight 162.11 g/mol
Appearance Solid
Melting Point 58-62 °C

The introduction of the phenyl group is expected to increase the molecular weight and lipophilicity of the final compound, which would likely result in a higher melting point and altered solubility characteristics compared to the precursor.

Synthesis of N-phenyl-2-(trifluoromethyl)pyridin-4-amine

A robust and widely applicable method for the synthesis of N-arylated amines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides an efficient means to form carbon-nitrogen bonds. The proposed synthesis of N-phenyl-2-(trifluoromethyl)pyridin-4-amine involves the coupling of a halogenated pyridine precursor, such as 4-chloro-2-(trifluoromethyl)pyridine, with aniline.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The logical workflow for the synthesis is depicted below. This pathway is a well-established and reliable method for the formation of the target C-N bond.

Buchwald-Hartwig Amination reagent1 4-Chloro-2-(trifluoromethyl)pyridine reaction Buchwald-Hartwig Cross-Coupling reagent1->reaction reagent2 Aniline reagent2->reaction catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->reaction ligand Ligand (e.g., XPhos) ligand->reaction base Base (e.g., NaOtBu) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction product N-phenyl-2-(trifluoromethyl)pyridin-4-amine reaction->product C-N Bond Formation

Caption: Proposed synthesis of N-phenyl-2-(trifluoromethyl)pyridin-4-amine via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard Buchwald-Hartwig amination conditions and may require optimization for this specific substrate combination.

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add the palladium catalyst (e.g., 2 mol% Pd2(dba)3) and the phosphine ligand (e.g., 4 mol% XPhos).

  • Reagent Addition: Add 4-chloro-2-(trifluoromethyl)pyridine (1.0 eq) and the base (e.g., 1.4 eq of sodium tert-butoxide).

  • Solvent and Amine Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene, followed by aniline (1.2 eq) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-2-(trifluoromethyl)pyridin-4-amine.

Spectroscopic Characterization of the Precursor: 2-Amino-4-(trifluoromethyl)pyridine

Thorough characterization of the starting materials is critical for ensuring the success of a synthesis and for the unambiguous identification of the final product. The following data for the key precursor, 2-amino-4-(trifluoromethyl)pyridine, serves as a benchmark for researchers.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H NMR Spectroscopic Data for 2-Amino-4-(trifluoromethyl)pyridine [2]

SolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
CDCl38.205d5.6H-6
6.823dd5.2, 1.2H-5
6.684sH-3
4.713br s-NH2

Table 3: Predicted 13C and 19F NMR Spectroscopic Data for 2-Amino-4-(trifluoromethyl)pyridine [1]

NucleusPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) HzNotes
13C~160s-C2 (C-NH2)
~152s-C6
~138q~35C4 (C-CF3)
~123q~272CF3
~108s-C5
~105s-C3
19F-63 to -66s-CF3
Infrared (IR) Spectroscopy

The IR spectrum of 2-amino-4-(trifluoromethyl)pyridine would show characteristic peaks for the amine and the trifluoromethyl groups.[1]

Table 4: Characteristic IR Absorption Bands for 2-Amino-4-(trifluoromethyl)pyridine [1]

Wavenumber (cm-1)IntensityAssignment
3450 - 3300MediumN-H asymmetric & symmetric stretching
3100 - 3000WeakAromatic C-H stretching
1640 - 1600StrongN-H scissoring (bending)
1600 - 1450Medium-StrongPyridine ring C=C and C=N stretching
1350 - 1100Very StrongC-F stretching (CF3 group)
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the precursor. For 2-amino-4-(trifluoromethyl)pyridine, the expected molecular ion peak [M]+ would be at m/z 162.11.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity for N-phenyl-2-(trifluoromethyl)pyridin-4-amine is not yet extensively documented, its structural motifs are present in a variety of biologically active compounds. The N-phenylpyridinamine scaffold is a key feature in several kinase inhibitors and other therapeutic agents. For instance, related N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been investigated as potent cyclin-dependent kinase 2 (CDK2) inhibitors for cancer therapy.[3] Furthermore, a recent study highlighted a related compound, 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, as a novel androgen receptor antagonist, suggesting potential applications in the treatment of prostate cancer.[4]

The combination of the phenylamino and trifluoromethylpyridine moieties in the target molecule suggests that it could be a valuable candidate for screening in various drug discovery programs, particularly in oncology and immunology.

Illustrative Biological Pathway: Kinase Inhibition

The following diagram illustrates a generalized kinase signaling pathway, a common target for drugs containing the N-phenylpyridinamine scaffold.

Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Signal Transduction Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylation Cascade Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Transcription Transcription Factors Kinase3->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor N-phenyl-2-(trifluoromethyl)pyridin-4-amine (Potential Inhibitor) Inhibitor->Kinase1 Inhibition

Caption: Generalized kinase signaling pathway potentially targeted by N-phenyl-2-(trifluoromethyl)pyridin-4-amine.

Conclusion and Future Directions

N-phenyl-2-(trifluoromethyl)pyridin-4-amine represents a promising, albeit currently under-characterized, molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its structure, a proposed synthetic methodology based on the robust Buchwald-Hartwig amination, and detailed spectroscopic data for its key precursor. The presence of both the trifluoromethyl group and the N-phenylpyridinamine scaffold suggests that this compound could exhibit interesting biological activities, particularly as a kinase inhibitor or a modulator of other key cellular targets.

Future research should focus on the successful synthesis and purification of N-phenyl-2-(trifluoromethyl)pyridin-4-amine, followed by its complete spectroscopic and physicochemical characterization. Subsequently, screening this compound in a variety of biological assays will be crucial to elucidating its therapeutic potential. The insights and protocols provided in this guide aim to facilitate these future investigations and accelerate the discovery of novel therapeutic agents based on this intriguing fluorinated pyridine scaffold.

References

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation.
  • Ishihara Sangyo Kaisha, Ltd. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1. Google Patents.
  • Zaboli, M., & Raissi, H. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. Retrieved from [Link]

  • Al-Abody, A. M. J. (2018). Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino] - Triazine-5-one Derivatives by using Nano MgO under Microwave conditions. Chiang Mai Journal of Science, 45(4), 1909-1916.
  • Wang, H., Wang, X., Zhong, H., Cai, L., Fu, W., Chai, X., ... & Li, D. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry.
  • Zhao, P., Li, Y., Wang, Y., Li, J., Li, X., & Li, J. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019.
  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]

  • Molbank. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Negoro, K., Yonetoku, Y., Misawa-Mukai, H., Hamaguchi, W., Maruyama, T., Yoshida, S., ... & Ohta, M. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(17), 5049-5064.
  • PubChemLite. (n.d.). 2-amino-4-(trifluoromethyl)pyridine (C6H5F3N2). Retrieved from [Link]

  • NIST. (n.d.). N-(2-Amino-4-trifluoromethylphenyl)morpholine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Characterizing the Kinase Inhibitor Activity of the N-phenyl-2-(trifluoromethyl)pyridin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenyl-2-(trifluoromethyl)pyridin-4-amine scaffold represents a privileged structure in medicinal chemistry, combining the well-established kinase-binding anilinopyrimidine motif with the advantageous physicochemical properties conferred by a trifluoromethyl group.[1][2] Derivatives of this core structure are of significant interest for the development of novel kinase inhibitors targeting a range of human diseases, particularly cancer.[1][3][4] This guide provides a comprehensive framework for the preclinical characterization of novel compounds based on this scaffold. It outlines detailed protocols for a multi-tiered approach, beginning with in vitro biochemical assays to establish potency and selectivity, followed by biophysical methods to confirm target engagement in a cellular context, and concluding with cell-based assays to assess the functional consequences of kinase inhibition. The methodologies described herein are designed to be self-validating, providing the robust data necessary to advance promising lead candidates through the drug discovery pipeline.

Introduction: The Scientific Rationale

Protein kinases are a major class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[3] Their deregulation is a hallmark of many diseases, making them one of the most important target classes for modern drug discovery.[3][5] The 4-anilinopyrimidine core is a well-established pharmacophore that mimics the adenine moiety of ATP, enabling competitive inhibition at the kinase ATP-binding site.[3][4] The incorporation of a trifluoromethyl (CF3) group can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity.[1][2]

The N-phenyl-2-(trifluoromethyl)pyridin-4-amine scaffold is therefore a promising starting point for the development of potent and selective kinase inhibitors.[1][6] This document will use a hypothetical lead compound, designated "Compound-X" , to illustrate the experimental workflow for characterizing its kinase inhibitor profile.


Stage 1: Biochemical Potency and Selectivity Profiling

The initial step in characterizing any putative kinase inhibitor is to determine its intrinsic potency against a purified kinase enzyme and to assess its selectivity across the human kinome. This is most commonly achieved through in vitro kinase activity assays.[5]

Principle of In Vitro Kinase Assays

In vitro kinase assays quantify the enzymatic activity of a purified kinase in a cell-free system.[7] The effect of an inhibitor is measured by its ability to reduce the rate of substrate phosphorylation. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8] The amount of ADP is directly proportional to kinase activity, and the luminescent signal generated has a high signal-to-background ratio.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines the determination of the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) for Compound-X against a target kinase.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate peptide

  • Compound-X, dissolved in 100% DMSO

  • Adenosine 5'-triphosphate (ATP), high purity

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[8]

  • ADP-Glo™ Kinase Assay Kit (Promega)[8]

  • White, opaque 384-well assay plates

  • Multichannel pipettors

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution series of Compound-X in 100% DMSO. A common starting point is a 10 mM stock, serially diluted 1:3 for a 10-point curve. Subsequently, dilute these DMSO stocks into the Kinase Assay Buffer.

  • Assay Plate Preparation: In a 384-well plate, add 1 µL of the diluted Compound-X or DMSO vehicle (for 0% and 100% inhibition controls) to the appropriate wells.[8]

  • Enzyme Addition: Add 2 µL of the kinase enzyme, diluted to the desired concentration in Kinase Assay Buffer, to all wells except the "no enzyme" control.[8]

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate IC50 determination.[9]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[8] The time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all other readings.

  • Normalize the data with the 0% inhibition (DMSO only) and 100% inhibition (no enzyme or potent control inhibitor) wells.

  • Plot the percent inhibition versus the log of Compound-X concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Kinase Selectivity Panel

To understand the selectivity profile, Compound-X should be screened against a broad panel of kinases. The resulting IC50 values can be summarized in a table for clear comparison.

Kinase Target FamilyKinaseIC50 (nM) for Compound-X
Tyrosine Kinase EGFR15
VEGFR225
PDGFRβ40
Src>10,000
Ser/Thr Kinase Aurora A5,500
CDK2>10,000
AKT18,200

Table 1: Hypothetical biochemical selectivity data for Compound-X.

Stage 2: Confirming Cellular Target Engagement

A potent biochemical inhibitor must be able to enter cells and bind to its intended target in the complex intracellular environment.[10] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying drug-target engagement in intact cells or tissues.[11][12]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[13][14] When a protein binds to its ligand (e.g., Compound-X), the resulting complex is often more resistant to thermal denaturation. In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining in the lysate is quantified, usually by Western Blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12][14]

Visualizing the CETSA Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat cells with Compound-X or DMSO cell_culture->treatment aliquot 3. Aliquot cells into PCR tubes treatment->aliquot heat 4. Heat at various temperatures (T1-Tn) aliquot->heat lysis 5. Cell Lysis (e.g., Freeze-thaw) heat->lysis centrifuge 6. Centrifuge to separate soluble vs. aggregated protein lysis->centrifuge western 7. Analyze soluble fraction by Western Blot centrifuge->western

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol: CETSA for Target Engagement

This protocol describes how to generate a CETSA melt curve to demonstrate that Compound-X binds to its target kinase inside cells.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Compound-X and DMSO

  • Phosphate-Buffered Saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • PCR tubes

  • Thermal cycler

  • Reagents for cell lysis, protein quantification (BCA assay), and Western Blotting

  • Primary antibody specific to the target kinase

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with a saturating concentration of Compound-X (e.g., 10-50 µM) or DMSO vehicle for 1-2 hours at 37°C.[13]

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.[13]

  • Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 68°C in 2°C increments). Immediately cool the samples to 4°C.[13]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[13]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[13]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Prepare samples with Laemmli buffer, run on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe the membrane with a primary antibody against the target kinase, followed by an appropriate HRP-conjugated secondary antibody.

  • Data Acquisition and Analysis: Visualize the bands using a chemiluminescence imager. Quantify the band intensity for each temperature point. Plot the normalized band intensity versus temperature for both DMSO and Compound-X treated samples to generate the melting curves. A rightward shift in the curve for Compound-X-treated cells indicates target stabilization.[14]

Stage 3: Assessing Downstream Cellular Activity

Confirming that target engagement translates into a functional cellular response is a critical step.[5] This involves measuring the inhibition of the downstream signaling pathway and the ultimate effect on cell fate, such as proliferation or apoptosis.

Visualizing a Target Signaling Pathway

Many kinase inhibitors target pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway. Compound-X, if it targets an upstream receptor tyrosine kinase (RTK), would be expected to block this cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K p Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p Transcription Gene Transcription mTOR->Transcription p Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Inhibitor Compound-X Inhibitor->RTK GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Inhibition of a generic RTK signaling pathway by Compound-X.

Experimental Protocol: Western Blot for Phospho-Protein Analysis

This protocol measures the ability of Compound-X to inhibit the phosphorylation of a downstream substrate of the target kinase.

Procedure:

  • Cell Culture and Serum Starvation: Plate cells and allow them to adhere. Once at ~70% confluency, serum-starve the cells overnight in a low-serum (e.g., 0.5% FBS) medium to reduce basal signaling.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of Compound-X (or DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate growth factor (e.g., EGF, PDGF) for a short period (e.g., 15 minutes) to activate the target pathway. Include an unstimulated control.

  • Lysis and Analysis: Immediately lyse the cells, quantify protein concentration, and perform a Western Blot as described in the CETSA protocol.

  • Antibody Probing: Probe one membrane with an antibody specific to the phosphorylated form of the downstream protein (e.g., phospho-Akt Ser473) and another membrane with an antibody for the total protein as a loading control.

  • Data Analysis: Quantify the phospho-protein bands and normalize them to the total protein bands. A dose-dependent decrease in the phospho-signal indicates effective pathway inhibition.

Experimental Protocol: Cell Viability/Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of Compound-X on cell proliferation and viability by measuring cellular ATP levels, an indicator of metabolic activity.

Procedure:

  • Cell Plating: Seed cells in a 96-well clear-bottom white plate at a low density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound-X (or DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • Lysis and Signal Generation: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the ATP present.[15]

  • Data Acquisition: Mix the plate on an orbital shaker for 2 minutes to induce lysis and then incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data and plot percent viability versus the log of Compound-X concentration. Fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide provides a foundational workflow for the initial characterization of novel kinase inhibitors derived from the N-phenyl-2-(trifluoromethyl)pyridin-4-amine scaffold. By systematically assessing biochemical potency, confirming cellular target engagement, and measuring downstream functional effects, researchers can build a comprehensive data package to validate a compound's mechanism of action and justify its advancement. Successful completion of these studies provides a strong rationale for subsequent investigations, including full kinome-wide selectivity profiling, pharmacokinetic studies, and in vivo efficacy testing in relevant disease models.

References

  • Benchchem. N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine.

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.

  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol.

  • Cree, L. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery.

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.

  • Wang, M., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.

  • Sigma-Aldrich. Kinase Assay Kit.

  • Al-Obeidi, F. A., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge Repository.

  • INiTS. (2020). Cell-based test for kinase inhibitors.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

  • Promega Corporation. SLK Kinase Assay.

  • Harris, A. R., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS Discovery.

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

  • Schenone, S., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports.

  • Benchchem. Utilizing 2-Amino-4-bromo-5-(trifluoromethyl)phenol in the Development of Novel Kinase Inhibitors.

  • Baffert, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry.

  • Wang, Y., et al. (2018). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Archiv der Pharmazie.

  • Promega Corporation. Kinase Target Engagement.

  • Geuns-Meyer, S., et al. (2015). Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines. Journal of Medicinal Chemistry.

  • Jia, Y., et al. (2010). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology.

  • Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate.

  • Li, E., et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry.

  • Wang, B-L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

  • Tian, Y., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry.

  • Pipzine Chemicals. 2-Amino-4-(trifluoromethyl)pyridine.

  • Sumitomo Chemical Company, Limited. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine. Google Patents.

Sources

using N-phenyl-2-(trifluoromethyl)pyridin-4-amine in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing N-phenyl-2-(trifluoromethyl)pyridin-4-amine as a Scaffold for Next-Gen Agrochemicals

Executive Summary

This guide details the application of N-phenyl-2-(trifluoromethyl)pyridin-4-amine (CAS 234112-18-6) as a lead scaffold in the discovery of novel fungicides and insecticides.[1] The 2-(trifluoromethyl)pyridine (TFMP) moiety is a privileged pharmacophore in agrochemistry, offering exceptional metabolic stability, lipophilicity, and bioisosteric potential.

This molecule serves as a critical entry point for developing diarylamine fungicides (targeting mitochondrial respiration) and novel insecticides (targeting nicotinic receptors or chloride channels). This document provides validated protocols for its synthesis, structural optimization (SAR), and biological evaluation.

Chemical Foundation & Strategic Value

The core value of this scaffold lies in the electronic and steric properties of the trifluoromethyl group at the C2 position of the pyridine ring.

Table 1: Physicochemical Profile & Agrochemical Relevance

PropertyValue / CharacteristicAgrochemical Implication
Structure Diarylamine with TFMP coreMimics Fluazinam and Flonicamid pharmacophores.[1]
Lipophilicity (LogP) ~3.5 - 4.2 (Predicted)Ideal for cuticular penetration in leaves and insect exoskeletons.[1]
pKa (Pyridine N) Reduced basicity (< 3.0)The electron-withdrawing CF3 group prevents protonation at physiological pH, enhancing membrane permeability.[1]
Metabolic Stability HighThe C-F bond strength (116 kcal/mol) blocks oxidative metabolism at the C2 position.
Dipole Moment StrongEnhances binding affinity to polar pockets in target enzymes (e.g., SDH, AChE).

Protocol A: Modular Synthesis via Buchwald-Hartwig Amination[1]

Objective: Synthesize N-phenyl-2-(trifluoromethyl)pyridin-4-amine with high purity (>98%) using a palladium-catalyzed cross-coupling approach. Rationale: Traditional nucleophilic aromatic substitution (


) on 4-chloropyridines can be sluggish.[1] The Buchwald-Hartwig amination offers milder conditions and higher tolerance for functional groups during SAR optimization.[1]
Reagents & Materials
  • Substrate A: 4-Chloro-2-(trifluoromethyl)pyridine (1.0 equiv)[1]

  • Substrate B: Aniline (1.1 equiv)[1]

  • Catalyst: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (2 mol%)[1]
    
  • Ligand: Xantphos (3 mol%) – Selected for its large bite angle, stabilizing the Pd center during the reductive elimination of electron-deficient pyridines.

  • Base:

    
     (2.0 equiv) – Superior to NaOtBu for preventing side reactions.[1]
    
  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Procedure
  • Preparation: In a glovebox or under a stream of Argon, charge a dried reaction vial with 4-Chloro-2-(trifluoromethyl)pyridine (1.81 g, 10 mmol), Aniline (1.02 g, 11 mmol),

    
     (45 mg), Xantphos (173 mg), and 
    
    
    
    (6.5 g).
  • Solvation: Add anhydrous 1,4-Dioxane (20 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 100°C with vigorous magnetic stirring (800 rpm) for 12 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product typically appears as a fluorescent spot under UV (254 nm).

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate (3 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica Gel 60), eluting with a gradient of 0-20% EtOAc in Hexanes.

  • Validation: Confirm identity via

    
    -NMR (DMSO-
    
    
    
    ) and LC-MS (Target Mass: ~238.2 Da).

Protocol B: Structure-Activity Relationship (SAR) Strategy

To transform the scaffold into a potent agrochemical, systematic derivatization is required. The following workflow outlines the logic for optimizing the "Warhead" (Phenyl ring) and the "Linker" (Amine).

SAR_Strategy Scaffold Lead Scaffold (N-Ph-CF3-Py) ZoneA Zone A: Phenyl Ring (Lipophilicity/Sterics) Scaffold->ZoneA ZoneB Zone B: NH Linker (Conformation) Scaffold->ZoneB ZoneC Zone C: Pyridine Core (Electronic Tuning) Scaffold->ZoneC Deriv1 Add 2,6-di-Cl (Mimic Fluazinam) ZoneA->Deriv1 Steric Bulk Deriv2 Add 4-OCF3 (Metabolic Block) ZoneA->Deriv2 Lipophilicity Deriv3 N-Methylation (Lock Rotamer) ZoneB->Deriv3 H-Bond Donor Removal Deriv4 C-N Isostere (Ether/Thioether) ZoneB->Deriv4 Bridge Modification Target High Potency Hit (IC50 < 1 ppm) Deriv1->Target Deriv2->Target Deriv3->Target

Figure 1: SAR Optimization Logic. Modifying the phenyl ring (Zone A) with electron-withdrawing groups often enhances fungicidal activity by increasing acidity of the NH proton (uncoupling effect).[1]

Protocol C: Biological Evaluation

Assay 1: Fungicidal Screen (Botrytis cinerea)

Target: Respiration inhibition (Complex I/II or Uncoupling).

  • Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Dosing: Dissolve the test compound in DMSO. Add to molten agar to achieve final concentrations of 50, 10, and 1 ppm. (Final DMSO < 0.5%).

  • Inoculation: Pour plates. Once solidified, place a 5mm mycelial plug of B. cinerea (taken from the edge of an actively growing colony) in the center.

  • Incubation: Incubate at 22°C for 72 hours in darkness.

  • Scoring: Measure colony diameter. Calculate % Inhibition relative to Solvent Control.

    • Success Criteria: >80% inhibition at 10 ppm warrants advanced mitochondrial toxicity testing.

Assay 2: Insecticidal Screen (Aphis gossypii)

Target: Nicotinic Acetylcholine Receptor (nAChR) modulation or Feeding Inhibition.

  • Leaf Disc Method: Cut 3cm leaf discs from cotton plants.

  • Application: Dip leaf discs into test solution (200 ppm in water + 0.05% Tween 20) for 5 seconds. Air dry.

  • Infestation: Place 20 adult aphids onto the treated leaf disc in a petri dish with moist filter paper.

  • Assessment: Count mortality after 48 hours.

    • Note: Differentiate between "knockdown" (tremors) and death to distinguish neurotoxic modes of action.

Mechanism of Action (MoA) Investigation

If the compound shows high fungicidal activity, the likely mode of action for diarylamines with this scaffold is Uncoupling of Oxidative Phosphorylation (FRAC Code 29).[2]

Validation Experiment:

  • Mitochondrial Swelling Assay: Isolate mitochondria from rat liver or fungal cells.

  • Procedure: Measure oxygen consumption using a Clark electrode.

  • Observation: A true uncoupler will stimulate State 4 respiration (resting) but inhibit ATP synthesis, mimicking the effect of FCCP or Fluazinam.

References

  • Synthesis of Trifluoromethylpyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[2][3][4][5][6]

    • Source: Journal of Pesticide Science (2021).
    • URL:[Link]

  • Buchwald-Hartwig Protocol

    • Title: A Facile Pd-Catalyzed C(sp2)–N Coupling to Provide a Range of 2- or 4-[(Subst.)phenyl]amino-13α-estrone Derivatives.[1][7]

    • Source: Beilstein Journal of Organic Chemistry (2018).
    • URL:[Link][1]

  • Biological Activity (Fungicides)

    • Title: Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea.[1][8]

    • Source: Molecules (2016).[8]

    • URL:[Link][1]

  • Agrochemical Scaffold Review

    • Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.[2][3][4]

    • Source: Journal of Agricultural and Food Chemistry (2022).
    • URL:[Link][1]

Sources

Application Note: Microwave-Assisted Synthesis of N-phenyl-2-(trifluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026


)

Abstract & Scientific Rationale

The 2-(trifluoromethyl)pyridin-4-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in several FDA-approved kinase inhibitors (e.g., Sorafenib, Regorafenib). The electron-withdrawing trifluoromethyl (


) group at the C2 position, combined with the pyridine nitrogen, renders the C4 position highly electrophilic. While this theoretically permits Nucleophilic Aromatic Substitution (

), traditional thermal methods often require prolonged reflux times (24–48 hours) in high-boiling solvents to overcome the activation energy, frequently leading to byproduct formation or decomposition.

This Application Note details a high-efficiency Microwave-Assisted protocol. By leveraging dielectric heating, we achieve rapid, volumetric heating that accelerates the reaction rate by orders of magnitude compared to convective heating. This protocol prioritizes a metal-free


 pathway over Palladium-catalyzed Buchwald-Hartwig amination to reduce cost and heavy metal contamination, utilizing the specific electronic activation of the 2-trifluoromethyl group.

Reaction Mechanism & Workflow

The synthesis proceeds via an


 mechanism. The amine nucleophile attacks the electrophilic C4 position, forming a resonance-stabilized Meisenheimer complex. The presence of the 

group at C2 is critical; its strong inductive effect (-I) lowers the LUMO energy of the pyridine ring, significantly stabilizing the anionic intermediate and facilitating the elimination of the chloride leaving group.
Graphviz Workflow Diagram

ReactionWorkflow Start Precursors: 4-Chloro-2-(trifluoromethyl)pyridine + Aniline Mix Homogenization: Solvent: NMP Base: DIPEA Start->Mix Weighing MW Microwave Irradiation: 150°C, 20 min (Dielectric Heating) Mix->MW Sealed Vial Inter Intermediate: Meisenheimer Complex MW->Inter Nucleophilic Attack Workup Workup & Purification: Extraction (EtOAc/H2O) Flash Chromatography Inter->Workup Chloride Elimination Product Final Product: N-phenyl-2-(trifluoromethyl) pyridin-4-amine Workup->Product Isolation

Figure 1: Operational workflow for the microwave-assisted synthesis, highlighting the transition from precursors to isolated product.

Experimental Protocol

Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 4-Chloro-2-(trifluoromethyl)pyridine (1.0 equiv.)

  • Nucleophile: Aniline (1.2 equiv.)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv.)
    
  • Solvent:

    
    -Methyl-2-pyrrolidone (NMP) (High dielectric constant, 
    
    
    
    , ideal for MW absorption)
Equipment[1]
  • Instrument: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)

  • Vessel: 2–5 mL microwave-transparent borosilicate glass vial with a crimp cap and PTFE/silicone septum.

  • Stirring: Magnetic stir bar (high-field compatible).

Step-by-Step Procedure
  • Preparation:

    • In a 5 mL microwave vial, dissolve 4-Chloro-2-(trifluoromethyl)pyridine (181 mg, 1.0 mmol) in NMP (2.0 mL).

    • Add Aniline (112 mg, 1.2 mmol).

    • Add DIPEA (261 µL, 1.5 mmol) to scavenge the HCl generated during the reaction.

    • Critical: Add a magnetic stir bar and seal the vial immediately to prevent moisture ingress (although

      
       is relatively moisture tolerant, dry conditions favor yield).
      
  • Microwave Irradiation:

    • Place the vial in the reactor cavity.[1]

    • Program parameters:

      • Temperature: 150 °C

      • Hold Time: 20 minutes

      • Pressure Limit: 15 bar

      • Power: Dynamic (Max 200 W)

      • Stirring: High

      • Pre-stirring: 30 seconds

  • Workup:

    • Allow the vial to cool to room temperature (compressed air cooling usually takes <2 mins).

    • Transfer the reaction mixture to a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 90:10 to 70:30).

    • Expected Yield: 85–92% as a white to off-white solid.

Optimization & Data Analysis

The following table summarizes the optimization studies comparing conventional thermal heating with microwave irradiation. The data validates the "Microwave Advantage" for this specific scaffold.

EntryMethodSolventTemp (°C)TimeYield (%)Notes
1Thermal (Oil Bath)Ethanol78 (Reflux)24 h45%Incomplete conversion; byproduct formation.
2Thermal (Oil Bath)NMP1506 h72%Slow kinetics; difficult workup due to degradation.
3Microwave NMP 150 20 min 91% Clean conversion; minimal impurities.
4MicrowaveDMSO15020 min88%Similar efficiency; NMP easier to remove in workup.
5MicrowaveIsopropanol14045 min65%Solvent pressure limit reached; lower solubility.[2]
Mechanistic Insight Diagram[1]

Mechanism Reactants Reactants: Pyridine-Cl + Aniline-NH2 TS Transition State: Meisenheimer Complex (Stabilized by 2-CF3) Reactants->TS MW Heating (150°C) Overcomes Activation Energy Elimination Elimination: Loss of HCl (trapped by DIPEA) TS->Elimination Re-aromatization Product Product: N-phenyl-2-(trifluoromethyl)pyridin-4-amine Elimination->Product Formation

Figure 2: Mechanistic pathway. The dielectric heating of the polar transition state lowers the activation barrier, promoting rapid formation of the Meisenheimer complex.

Critical Parameters & Troubleshooting

The "Microwave Effect"

The reaction benefits from the specific microwave effect where polar reaction components (NMP and the transition state) selectively absorb microwave energy. The transition state for


 involves charge separation (zwitterionic character); microwave irradiation stabilizes this polar species more effectively than non-polar ground states, effectively reducing the activation energy (

).
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Inactive aniline derivative (e.g., if using electron-poor anilines like nitroaniline).

    • Solution: Increase temperature to 170°C or switch to Path B: Buchwald-Hartwig Amination (Pd2(dba)3 / Xantphos /

      
      ).
      
  • Issue: Vessel Over-pressurization.

    • Cause: Use of low-boiling solvents (EtOH/MeOH) or decomposition.

    • Solution: Stick to NMP or DMSO. Ensure the vial headspace is sufficient (do not fill >60%).

  • Issue: Hydrolysis of Starting Material.

    • Cause: Wet solvent (NMP is hygroscopic).

    • Solution: Use anhydrous NMP and store reagents in a desiccator. Hydrolysis yields 2-(trifluoromethyl)pyridin-4-ol (unwanted).

Safety Considerations

  • Fluorinated Compounds: While the

    
     group is stable, thermal decomposition at extreme temperatures (>250°C) can release toxic HF. Do not exceed 200°C.
    
  • Pressure: Microwave reactions generate autogenous pressure. Always use certified vials and never exceed the instrument's pressure rating (typically 20–30 bar).

  • Solvent Handling: NMP is a reproductive toxin. Handle in a fume hood and wear appropriate PPE (butyl rubber gloves recommended).

References

  • BenchChem. (2025).[1] Medicinal Chemistry Applications of N-phenyl-2-(trifluoromethyl)pyridin-4-amine. Retrieved from 3

  • Bagley, M. C., et al. (2002).[4] A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters. Retrieved from 4

  • National Institutes of Health (NIH). (2014). Microwave-Assisted Amination of Chloropurine Derivatives. PMC. Retrieved from 5

  • Wikipedia. (2024). Buchwald–Hartwig amination: Comparison with SNAr. Retrieved from 6

  • Organic Syntheses. (2020). Preparation of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline (Analogous Precursor). Retrieved from 7

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Choice for 2-Trifluoromethylpyridine Amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the amination of 2-trifluoromethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The presence of the electron-withdrawing trifluoromethyl group and the coordinating pyridine nitrogen atom presents unique challenges that require careful optimization of the catalytic system. This guide provides in-depth, field-proven insights in a question-and-answer format to address common issues and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing an amination on 2-trifluoromethylpyridine?

The amination of 2-halopyridines, particularly those with electron-withdrawing groups like 2-trifluoromethylpyridine, is often challenging due to several factors:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, acting as a poison and inhibiting its catalytic activity. This is a primary cause of low reaction yields.[1]

  • Substrate Reactivity: The electron-withdrawing trifluoromethyl group can influence the reactivity of the C-X (X = Cl, Br, I) bond, affecting the rate of oxidative addition.

  • Side Reactions: Like other cross-coupling reactions, this transformation is susceptible to side reactions such as hydrodehalogenation (reduction of the starting material), homocoupling of the starting materials, and for certain amines, β-hydride elimination.[2][3]

Q2: Which catalytic system is generally preferred for this transformation: Palladium or Copper?

Both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) aminations can be employed. However, palladium-based systems are often the first choice due to their generally broader substrate scope, higher functional group tolerance, and milder reaction conditions compared to traditional Ullmann reactions.[4][5] Modern Ullmann-type reactions with specialized ligands have improved their utility, but Buchwald-Hartwig amination remains a more versatile and widely used method for this type of transformation.[6][7]

Q3: How do I select the optimal palladium catalyst and ligand for the amination of 2-trifluoromethylpyridine?

The choice of ligand is critical to success. The ideal ligand should be sterically bulky and electron-rich to both stabilize the palladium center and promote the key steps of the catalytic cycle.[6][8]

  • Sterically Hindered Biaryl Phosphine Ligands: These are the state-of-the-art for challenging aminations. Ligands like XPhos, SPhos, and BrettPhos are excellent starting points.[6] Their bulk helps prevent the pyridine nitrogen from coordinating to the palladium center and facilitates the reductive elimination step.[1]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have also shown promise in the coupling of secondary amines with aryl halides and can be considered as an alternative.[8]

A recommended starting point would be to screen a panel of commercially available, air-stable palladium precatalysts paired with these advanced ligands.

Q4: What is the role of the base, and which one should I choose?

The base is essential for the deprotonation of the amine or the intermediate palladium-amine complex, which is a crucial step in the catalytic cycle.[9] The choice of base can significantly impact the reaction rate and outcome.

  • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most commonly used bases for Buchwald-Hartwig aminations.[9]

  • Weaker Bases: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures or longer reaction times.[9]

  • Soluble Organic Bases: In some cases, soluble organic bases like DBU can be employed, but their effect on the reaction rate can be complex, sometimes even inhibitory.[10][11][12]

For 2-trifluoromethylpyridine amination, NaOtBu or KOtBu are generally the most effective choices.

Q5: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in solubilizing the reactants and the base, and it can also influence the stability of catalytic intermediates.[9]

  • Aprotic, Non-polar Solvents: Toluene, 1,4-dioxane, and THF are the most common and often effective solvents for Buchwald-Hartwig aminations.[2][13] Toluene is frequently a good starting point.

  • Polar Aprotic Solvents: While solvents like DMF or NMP can improve the solubility of reagents, they can also coordinate to the palladium center and may not always be ideal.[9]

It is critical to use anhydrous and degassed solvents as water and oxygen can deactivate the palladium catalyst.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is the most common problem encountered and can stem from several sources.

Possible Causes & Solutions
CauseRecommended Action
Catalyst Poisoning by Pyridine Nitrogen Increase the steric bulk of the phosphine ligand. Switch from a less bulky ligand to one like XPhos or a Josiphos-type ligand.[1]
Inactive Catalyst Ensure your palladium precatalyst is fresh. Use an air-stable precatalyst (e.g., a G3 or G4 palladacycle) to ensure efficient generation of the active Pd(0) species.[13]
Poor Reagent Purity Use high-purity starting materials. Ensure the amine is pure and the 2-halopyridine has not degraded. Verify the purity of your reagents using analytical techniques like NMR or GC-MS.
Presence of Water or Oxygen Use anhydrous, degassed solvents.[2] Assemble the reaction under an inert atmosphere (argon or nitrogen), preferably in a glovebox.
Suboptimal Base If using a weaker base like Cs₂CO₃, consider switching to a stronger one like NaOtBu or KOtBu.[9] Ensure the base is fresh and has been stored properly.
Inadequate Temperature Gradually increase the reaction temperature. Most Buchwald-Hartwig reactions require heating, typically between 80-110 °C.[1] Monitor for decomposition at higher temperatures.
Experimental Workflow: Catalyst and Ligand Screening

Caption: A decision-making workflow for optimizing reaction conditions.

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired aminated pyridine.

Possible Causes & Solutions
Side ProductCauseRecommended Action
Hydrodehalogenation (Arene byproduct)This can arise from β-hydride elimination, especially with primary amines, or other catalyst decomposition pathways.[2][3]For primary amines, consider using a bidentate ligand like DtBPF or tBuXantphos, which can sometimes suppress β-hydride elimination.[8] Optimizing catalyst loading and temperature may also help.[2]
Homocoupling (Dimer of starting materials)Promoted by certain catalyst systems and reaction conditions.Adjusting the catalyst-to-ligand ratio and lowering the reaction temperature can often minimize homocoupling.[2]
Di-arylation (with primary amines)The product of the initial amination can sometimes react further with the starting halide.Use a slight excess of the amine. Lowering the reaction temperature once the initial product is formed can also be effective.
Reaction Mechanism: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd_complex L-Pd(II)(Ar)X pd0->pd_complex Ar-X amine_coordination Amine Coordination + Base amido_complex L-Pd(II)(Ar)(NR₂) pd_complex->amido_complex HNR₂, Base amido_complex->pd0 Product reductive_elimination Reductive Elimination product Ar-NR₂ arx Ar-X (2-CF₃-Py-X) amine HNR₂

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)pyridine

This protocol is a general starting point and should be optimized for specific amines.

  • Reaction Setup: In a glovebox, add the 2-bromo-5-(trifluoromethyl)pyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4.5 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.[14][15][16]

  • Reagent Addition: Seal the vial with a PTFE septum cap. Remove the vial from the glovebox and add the amine (1.2 equiv.) followed by anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1-0.2 M solution) via syringe.[2][16]

  • Reaction Conditions: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction for the specified time (e.g., 12-24 hours).[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.

References

  • Current time information in Denbighshire, GB. (n.d.). Google.
  • Aller, E., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
  • Lindhardt, A. T., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development.
  • Aller, E., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
  • Kliachyna, M., et al. (2024). Pd-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine with p-anisidine. Molbank.
  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Tech Support.
  • Maiti, D., et al. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au.
  • Aller, E. A. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Kliachyna, M., et al. (2024). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. MDPI.
  • Kliachyna, M., et al. (2024). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. ResearchGate.
  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • BenchChem. (2025). Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem Tech Support.
  • Zhang, Y., et al. (2020). CuI/2-Aminopyridine 1‑Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. Organic Letters.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of N-phenyl-2-(trifluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of N-phenyl-2-(trifluoromethyl)pyridin-4-amine , a critical scaffold in the synthesis of VEGFR/Raf kinase inhibitors (e.g., Sorafenib analogs).

Unlike standard spectral lists, this guide compares the analytical "performance" of different solvent systems and explicitly differentiates the target compound from its common regioisomeric impurities—a frequent challenge in process chemistry.

Executive Summary & Strategic Context

Compound: N-phenyl-2-(trifluoromethyl)pyridin-4-amine Role: Key intermediate for diarylurea kinase inhibitors. Analytical Challenge: Distinguishing the 4-substituted pyridine product from the 2-substituted regioisomer and monitoring the exchangeable amine proton.

Comparison Overview:

Feature Recommended: DMSO-d₆ Alternative: CDCl₃
NH Detection High (Sharp singlet, ~9.5 ppm) Low (Broad/Invisible due to exchange)
Aromatic Resolution Good (distinct chemical environment) Excellent (often sharper couplings)
Solubility High (Suitable for >10 mg/mL) Moderate (Aggregation possible)

| Water Interference | HDO peak at 3.33 ppm (can obscure aliphatic impurities) | H2O peak at 1.56 ppm (usually clear of aromatics) |

Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this protocol designed to validate the presence of the trifluoromethyl group and the correct substitution pattern.

Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? The urea/amine protons in this scaffold are prone to rapid exchange in chloroform. DMSO stabilizes the NH via hydrogen bonding, making the peak visible and sharp for integration.

  • Additives: Do not add TFA or D₂O initially.

    • Reason: Acid or D₂O will collapse the NH coupling or eliminate the signal entirely, removing a key diagnostic peak.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration of protons with different relaxation times.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Critical: The protons adjacent to the electron-withdrawing

      
       group and the quaternary carbons relax slowly. Short D1 leads to under-integration of the pyridine H3.
      
  • Scans (NS): 16 (minimum) to 64.

  • Temperature: 298 K (25°C).

Comparative Analysis: Target vs. Alternatives

Structural Differentiation (The "Isomer Check")

The most critical quality attribute is distinguishing the target (4-amino) from the regioisomer (2-amino), which can form if the starting material (2,4-dichloro-trifluoromethylpyridine) reacts at the wrong position.

Target: N-phenyl-2-(trifluoromethyl)pyridin-4-amine Alternative (Impurity): N-phenyl-4-(trifluoromethyl)pyridin-2-amine

ProtonTarget (4-Substituted)Alternative (2-Substituted)Diagnostic Logic
H3 (Pyridine) Doublet (

Hz)
Singlet (Broad) In the target, H3 couples to H5 (meta). In the alternative, H3 is isolated between N and CF3.
H5 (Pyridine) Doublet of Doublets Doublet Target H5 couples to H6 (ortho) and H3 (meta).
H6 (Pyridine) Doublet (

Hz)
Doublet (

Hz)
Similar in both, but chemical shift differs slightly.
Solvent System Performance

Scenario: You observe a broad lump at 7.5 ppm and cannot find the NH.

  • Diagnosis: You are likely using CDCl₃ .

  • Mechanism: In non-polar solvents, the NH proton undergoes rapid exchange and experiences varying hydrogen bonding environments, broadening the signal into the baseline.

  • Solution: Switch to DMSO-d₆ . The sulfoxide oxygen accepts the H-bond from the amine, "locking" the proton in place on the NMR timescale.

Detailed Spectral Data

Table 1: Assignment in DMSO-d₆ (400 MHz)

Note: Chemical shifts (


) are relative to TMS (0 ppm). Residual solvent peak: 2.50 ppm.
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
NH 9.45 – 9.60 bs 1H -Downfield due to aromatic anisotropy and H-bonding. Disappears with

shake.
Py-H6 8.45d1H5.6Most deshielded pyridine proton (adjacent to N).
Py-H3 7.25d1H2.1Meta-coupling to H5. Shielded by ortho-amino group.
Ph-H (meta) 7.35 – 7.42m2H-Overlap region.
Ph-H (ortho) 7.20 – 7.28m2H-Phenyl ring protons.
Ph-H (para) 7.05 – 7.15t1H7.4Often distinct triplet.
Py-H5 6.95dd1H5.6, 2.1Upfield due to adjacent amino group; distinct dd pattern.

Visualization of Analytical Workflow

The following diagrams illustrate the decision-making process for validating this compound.

Diagram 1: Regioisomer Differentiation Logic

This logic tree guides the chemist through the interpretation of the aromatic region to confirm the correct substitution.

RegioisomerLogic Start Acquire 1H NMR (DMSO-d6) CheckH3 Inspect Pyridine H3 (~7.0 - 7.3 ppm) Start->CheckH3 IsSinglet Is H3 a Singlet? CheckH3->IsSinglet ResultIso IDENTIFIED: Regioisomer (2-amino-4-CF3) H3 is isolated IsSinglet->ResultIso Yes CheckH5 Is H3 a Doublet (J~2Hz)? Check H5 Splitting IsSinglet->CheckH5 No (It's a doublet) ResultTarget CONFIRMED: Target (4-amino-2-CF3) H3 couples to H5 CheckH5->ResultTarget H5 is dd (Ortho+Meta)

Caption: Logic flow for distinguishing the target 4-amino pyridine from the 2-amino impurity based on H3 coupling patterns.

Diagram 2: Solvent Selection & Signal Pathway

This diagram illustrates why DMSO is the superior choice for this specific pharmacophore.

SolventEffect Solute N-phenyl-2-(CF3)pyridin-4-amine CDCl3 Solvent: CDCl3 (Non-polar) Solute->CDCl3 DMSO Solvent: DMSO-d6 (Polar Aprotic) Solute->DMSO Exchange Rapid NH Exchange & Rotation CDCl3->Exchange HBond Strong H-Bond (S=O ... H-N) DMSO->HBond ResultBad Broad/Missing NH Peak Poor Integration Exchange->ResultBad ResultGood Sharp NH Singlet Valid Quantitative Data HBond->ResultGood

Caption: Mechanistic comparison of solvent effects on the exchangeable amine proton visibility.

References

  • Bankston, D. et al. (2002). "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development.

  • Dumas, J. et al. (2004). "Synthesis and Pharmacological Characterization of the Potent Raf Kinase Inhibitor Sorafenib."[1] Current Opinion in Drug Discovery & Development.

  • BenchChem. (2025).[2][3] "Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine." BenchChem Technical Guides. (Used for regioisomer comparison data).

  • Abraham, R. J. et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for N-phenyl-2-(trifluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of N-phenyl-2-(trifluoromethyl)pyridin-4-amine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing viable alternatives to build a method that is not only accurate and precise but also resilient and transferable. This document is intended for researchers, analytical scientists, and drug development professionals who require a validated method for quality control and stability assessment.

Foundational Strategy: Analyte Characterization

Before any instrument is programmed, a thorough understanding of the analyte is paramount. The structure of N-phenyl-2-(trifluoromethyl)pyridin-4-amine dictates our analytical strategy.

  • Structural Features: The molecule possesses several key features that influence its chromatographic behavior: a basic pyridine nitrogen, an electron-withdrawing trifluoromethyl (-CF3) group, and two aromatic rings (phenyl and pyridine).

  • Predicted Physicochemical Properties:

    • Hydrophobicity (LogP): The presence of two aromatic rings and a trifluoromethyl group suggests moderate hydrophobicity. While no experimental value is readily available, related structures like 2-amino-4-(trifluoromethyl)pyridine have a calculated XLogP3 of 1.1[1]. The addition of the N-phenyl group will significantly increase this value, making the compound well-suited for Reversed-Phase (RP) HPLC.

    • Acidity/Basicity (pKa): The most basic center is the pyridine ring nitrogen. The pKa of pyridine itself is approximately 5.2. However, the potent electron-withdrawing effect of the adjacent -CF3 group will decrease the electron density on the nitrogen, making it significantly less basic. Conversely, the amino group at the 4-position is a weak base. A reasonable estimate for the pKa of the pyridine nitrogen would be in the range of 2-3. This is a critical parameter, as operating the mobile phase pH at least 2 units away from the pKa is necessary to ensure a consistent ionization state and, therefore, reproducible retention and good peak shape.[2]

    • UV Absorbance: The molecule contains multiple chromophores (phenyl and pyridine rings), which will result in strong UV absorbance. Maximum absorbance (λmax) is expected in the 254-280 nm range, typical for aromatic systems.[3] A full UV scan using a diode-array detector (DAD) is the first experimental step to determine the optimal wavelength for detection.

G cluster_properties Key Structural Features cluster_implications Implications for HPLC Analyte N-phenyl-2-(trifluoromethyl)pyridin-4-amine Pyridine Pyridine Ring (Basic Nitrogen, pKa ~2-3 est.) Analyte->Pyridine CF3 Trifluoromethyl Group (Increases hydrophobicity, electron-withdrawing) Analyte->CF3 Phenyl N-Phenyl Group (Increases hydrophobicity, π-π interactions) Analyte->Phenyl Amine 4-Amino Group (Weakly basic, polar) Analyte->Amine pH_Control Mobile phase pH control is critical (Target pH < 1 or > 4) Pyridine->pH_Control UV_Detect UV Detection is highly suitable (λmax ~254-280 nm) Pyridine->UV_Detect RP_HPLC Reversed-Phase HPLC is ideal CF3->RP_HPLC Phenyl->RP_HPLC Column_Select C18 or Phenyl columns are good candidates Phenyl->Column_Select Phenyl->UV_Detect Amine->pH_Control

Caption: Key structural features of the analyte and their chromatographic implications.

Part 1: A Comparative Approach to Method Development

The goal is to achieve a primary peak that is symmetrical (tailing factor < 1.5), well-retained (retention factor k > 2), and adequately resolved from all potential impurities and degradation products.[4] We will employ a systematic approach, starting with column selection and progressing through mobile phase optimization.

Column Selection: A Tale of Two Chemistries

Reversed-phase chromatography is the clear choice due to the analyte's hydrophobic nature.[5][6] The most common stationary phase is C18 (L1), but a Phenyl-bonded phase (L11) presents an intriguing alternative due to the analyte's aromaticity.[5][7]

ParameterOption A: Standard C18 Column Option B: Phenyl-Hexyl Column Rationale & Justification
Stationary Phase Octadecylsilane (C18) bonded to silicaPhenyl-Hexyl bonded to silicaC18 is the workhorse of RP-HPLC, offering robust hydrophobic retention.[5] Phenyl phases offer alternative selectivity through π-π interactions with aromatic analytes, which can be crucial for separating structurally similar impurities.[7]
Typical Dimensions 150 mm x 4.6 mm, 3.5 µm particle size150 mm x 4.6 mm, 3.5 µm particle sizeThese dimensions provide a good balance of resolution, speed, and system backpressure for standard HPLC systems.[8]
Expected Retention Primarily based on hydrophobicity.A mix of hydrophobic and π-π interactions.The phenyl column may provide enhanced retention and unique selectivity for the analyte and any aromatic impurities.
Starting Point Excellent, general-purpose starting point.A strong alternative, especially if C18 fails to resolve critical pairs.We will proceed with a C18 column as the primary choice due to its versatility and begin optimization. The Phenyl-Hexyl column remains our primary backup and alternative selectivity option.
Mobile Phase Optimization: The Engine of Separation

The mobile phase composition is the most powerful tool for manipulating retention and selectivity in RP-HPLC.[3] We will focus on the organic modifier, buffer, and pH.

G Start Start Method Development Screen Initial Screening (C18 Column, 1.0 mL/min, 30°C) Broad Gradient: 10-90% B in 20 min Start->Screen Evaluate Evaluate Peak Shape & Retention Screen->Evaluate GoodShape Peak Shape Acceptable? (Tailing < 1.5) Evaluate->GoodShape OptimizeGradient Optimize Gradient (Adjust slope and time for k between 2 and 10) GoodShape->OptimizeGradient Yes AdjustpH Adjust Mobile Phase pH (e.g., use 0.1% H3PO4 for pH ~2.1) GoodShape->AdjustpH No (Tailing) CompareSolvent Compare Organic Modifier (Acetonitrile vs. Methanol) OptimizeGradient->CompareSolvent AdjustpH->Screen Re-screen SelectSolvent Select Solvent with Best Selectivity CompareSolvent->SelectSolvent Choose better separation Finalize Final Method Conditions SelectSolvent->Finalize

Caption: Workflow for systematic mobile phase optimization.

Experimental Protocol: Mobile Phase Screening

  • System Preparation:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: DAD, 265 nm (or determined λmax)

    • Injection Volume: 5 µL

    • Sample: 0.1 mg/mL of N-phenyl-2-(trifluoromethyl)pyridin-4-amine in 50:50 Acetonitrile:Water.

  • Initial Gradient Run:

    • Perform a broad linear gradient from 10% B to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Evaluation and Rationale:

    • Peak Tailing: Given the basic nature of the pyridine nitrogen, peak tailing can occur due to interaction with residual acidic silanols on the silica support. Using an acidic mobile phase (pH ~2.7 with formic acid) ensures the pyridine nitrogen is fully protonated, minimizing these secondary interactions and leading to a sharper, more symmetric peak.[4]

    • Alternative Acidifiers: If peak shape is still suboptimal, switching to 0.1% phosphoric acid can lower the pH to ~2.1, which may be more effective.[9] Formic acid is preferred if the method needs to be mass spectrometry (MS) compatible.[9]

    • Organic Modifier Comparison: After establishing a suitable gradient, repeat the analysis with Methanol as Mobile Phase B. Acetonitrile and Methanol offer different selectivities due to their differing abilities to engage in dipole-dipole and hydrogen bonding interactions.[4] Comparing them is essential for resolving closely eluting impurities.

    • Gradient Optimization: Based on the initial screening run, adjust the gradient slope to ensure the main peak elutes with a retention factor (k) between 2 and 10. This provides robust retention away from the void volume while keeping the run time efficient.[4]

Part 2: Proving Specificity via Forced Degradation

A purity method is only reliable if it is "stability-indicating," meaning it can separate the intact active pharmaceutical ingredient (API) from its degradation products.[9][10] Forced degradation studies are performed under harsh conditions to intentionally generate these potential degradants.[5][11]

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a 1.0 mg/mL solution of N-phenyl-2-(trifluoromethyl)pyridin-4-amine in a 50:50 Acetonitrile:Water mixture.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the main peak.[11]

Stress ConditionReagent/ProcedureTypical Duration & Temperature
Acid Hydrolysis Add HCl to a final concentration of 0.1 N.8 hours at 60 °C
Base Hydrolysis Add NaOH to a final concentration of 0.1 N.2 hours at 60 °C
Oxidation Add H₂O₂ to a final concentration of 3%.24 hours at Room Temperature
Thermal Heat the stock solution.48 hours at 80 °C
Photolytic Expose the solution to UV light (ICH Q1B).24 hours in a photostability chamber
Control Store stock solution under normal conditions.For the duration of the longest stress test.
  • Sample Analysis:

    • After exposure, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all stressed samples to a target concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze all samples using the developed HPLC method with a DAD detector.

  • Data Evaluation:

    • Peak Purity: Use the DAD software to perform peak purity analysis on the analyte peak in each chromatogram. The peak should pass the purity test, indicating no co-eluting impurities.

    • Resolution: Calculate the resolution between the main analyte peak and the closest eluting degradant peak. A resolution of >2.0 is desired.

    • Mass Balance: Ensure that the decrease in the area of the main peak is reasonably accounted for by the sum of the areas of the degradation product peaks.

Part 3: Method Validation Protocol (ICH Q2(R1))

Validation is the documented evidence that the method is suitable for its intended purpose.[6][12][13] The following protocol outlines the necessary experiments according to the International Council for Harmonisation (ICH) guidelines.[12][14]

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Use data from the forced degradation study.No interference at the retention time of the analyte. The method is deemed stability-indicating.
Linearity Prepare at least five concentrations of the analyte, typically from 50% to 150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range Confirmed by the linearity study.The range for which the method is linear, accurate, and precise.
Accuracy Analyze samples of known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same sample (100% concentration).Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be quantified with acceptable accuracy and precision.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units) and assess the impact on the results.System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. Results are not significantly affected by minor changes.

Conclusion

The development of a robust HPLC purity method is a systematic, science-driven process. For N-phenyl-2-(trifluoromethyl)pyridin-4-amine, a reversed-phase method using a C18 column with an acidic, buffered mobile phase (e.g., 0.1% formic or phosphoric acid in a water/acetonitrile gradient) provides a strong foundation. The key to success lies in understanding the analyte's physicochemical properties, meticulously optimizing the mobile phase to control peak shape and selectivity, and rigorously proving specificity through forced degradation studies. By following the comparative development and validation framework outlined here, researchers can establish a reliable, high-quality analytical method suitable for the stringent requirements of pharmaceutical development and quality control.

References

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • SIELC Technologies. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of N-Phenyl-1-naphthylamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • D'Ulivo, L., & Vanhaecke, F. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Royal Society of Chemistry. Retrieved from [Link]

  • Uges, D. R., & Bouma, P. (1983). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 29(3), 582.
  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 297-299.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74.
  • Patil, S. B., et al. (2017). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Scientia Pharmaceutica, 85(2), 20.
  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Amino-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 2962794-40-5 | 4-(2-((4-(Trifluoromethyl)phenyl)amino)phenyl)pyridin-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methylpiperidin-1-Yl)-6-[4-(Trifluoromethyl)phenyl]pyrimidin-2-Amine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine. PubChem Compound Database. Retrieved from [Link]

  • Chromacademy. (n.d.). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Al-Kindy, S. M. Z., et al. (2017). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Sultan Qaboos University Journal for Science, 22(1), 37-49.
  • Google Patents. (n.d.). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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Technical Comparison Guide: IR Spectroscopy of N-phenyl-2-(trifluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the infrared (IR) spectroscopy profile for N-phenyl-2-(trifluoromethyl)pyridin-4-amine (CAS 234112-18-6). It is designed to assist analytical chemists and medicinal chemists in validating the synthesis of this key kinase inhibitor intermediate, specifically distinguishing it from its halogenated precursors and aniline starting materials.

Executive Summary & Application Context

N-phenyl-2-(trifluoromethyl)pyridin-4-amine is a critical pharmacophore in medicinal chemistry, serving as the core scaffold for Type II kinase inhibitors (e.g., Sorafenib derivatives). Its structural integrity relies on two key features: the electron-withdrawing trifluoromethyl group (


)  at the C2 position and the secondary amine linker  at C4.

The Analytical Challenge: During synthesis via Nucleophilic Aromatic Substitution (


), the primary challenge is confirming the complete conversion of the electrophilic precursor (4-chloro-2-(trifluoromethyl)pyridine) and the nucleophile (aniline) into the secondary amine product. This guide compares the IR spectral fingerprints of these species to provide a self-validating identification protocol.

Structural Analysis & Predicted Band Assignment

The molecule consists of a pyridine ring substituted with a strongly electronegative


 group and an electron-rich N-phenylamino group. The interplay between the electron-withdrawing 

and the electron-donating amine creates a distinct "push-pull" electronic environment observable in the IR spectrum.
Key Functional Group Vibrations[1]
Functional GroupModeWavenumber Region (cm⁻¹)Diagnostic Value
Secondary Amine (

)
Stretching (

)
3300 – 3420 High. Distinguishes product (1 band) from Aniline (2 bands) or Chloro-precursor (0 bands).
Trifluoromethyl (

)
Stretching (

)
1100 – 1350 High. Multiple strong, broad bands. Confirms the integrity of the 2-

-pyridine core.[1]
Pyridine Ring Skeletal (

)
1580 – 1620 Medium. Shifts slightly due to the resonance of the 4-amino group.
Phenyl Ring OOP Bending (

)
690 & 750 Medium. Characteristic of the monosubstituted phenyl ring (from aniline).
C-N Bond Stretching (

)
1260 – 1340 Medium. Indicates formation of the

bridge.

Comparative Analysis: Synthesis Monitoring

The most effective use of IR for this compound is tracking the reaction progress. The table below contrasts the product with its specific precursors.

Table 1: Spectral Comparison (Precursors vs. Product)
Spectral FeaturePrecursor A (4-Chloro-2-(trifluoromethyl)pyridine)Precursor B (Aniline)Target Product (N-phenyl-2-(trifluoromethyl)pyridin-4-amine)
3500–3300 cm⁻¹ Silent (No N-H)Doublet (Primary Amine) ~3440 & 3360 cm⁻¹Singlet (Secondary Amine) ~3300–3350 cm⁻¹
1650–1550 cm⁻¹ Pyridine Ring Stretch ~1580 cm⁻¹N-H Scissoring (Strong) ~1600 cm⁻¹Mixed Ring Stretch + N-H Bend Broadened band ~1590–1610 cm⁻¹
1350–1100 cm⁻¹ Strong

Bands
Silent (No C-F)Strong

Bands
(Retained from Precursor A)
800–600 cm⁻¹ C-Cl Stretch (Weak/Buried) ~700–800 cm⁻¹Monosubstituted OOP ~690 & 750 cm⁻¹Combined Pattern: Monosubstituted OOP + Pyridine OOP
Mechanistic Insight[3]
  • The "Amine Shift": The disappearance of the primary amine doublet (Aniline) and the appearance of a sharp singlet indicates the formation of the secondary amine. If the doublet persists, the product is contaminated with unreacted aniline.

  • The

    
     Anchor:  The strong C-F stretching bands (typically three distinct peaks in the 1100-1350 region) should remain relatively unchanged from Precursor A to the Product. Significant broadening or loss of definition here could indicate degradation of the 
    
    
    
    group (e.g., hydrolysis), though this is rare under standard
    
    
    conditions.

Visualization of Logic & Workflow[1]

The following diagrams illustrate the synthesis pathway and the spectral decision logic for confirming the product's identity.

Diagram 1: Synthesis & Spectral Logic Flow

G cluster_0 Starting Materials cluster_1 Reaction (SnAr) cluster_2 Target Product P1 4-Chloro-2-(trifluoromethyl)pyridine (Strong CF3 bands, No N-H) Rxn Nucleophilic Substitution (-HCl) P1->Rxn P2 Aniline (Doublet N-H ~3400/3300) P2->Rxn Prod N-phenyl-2-(trifluoromethyl)pyridin-4-amine (Singlet N-H, Strong CF3, Mono-Sub Phenyl OOP) Rxn->Prod Formation of Secondary Amine

Caption: Logical flow of spectral features from precursors to the target molecule during synthesis.

Diagram 2: IR Identification Decision Tree

Tree Start Analyze Spectrum (3500 - 600 cm-1) CheckNH Check 3300-3500 region: How many bands? Start->CheckNH Doublet Doublet (3440 & 3360) CheckNH->Doublet Primary Amine Singlet Singlet (~3320) CheckNH->Singlet Secondary Amine None No Bands CheckNH->None No Amine Fail1 Fail1 Doublet->Fail1 Contaminated with Aniline CheckCF3 Check 1100-1350 region: Strong Broad Bands? Singlet->CheckCF3 Fail2 Fail2 None->Fail2 Unreacted Chloro-Pyridine YesCF3 Yes CheckCF3->YesCF3 NoCF3 No CheckCF3->NoCF3 CheckOOP Check 690 & 750 region: Mono-Sub Phenyl Peaks? YesCF3->CheckOOP FailCF3 Wrong Core (Missing CF3) NoCF3->FailCF3 Pass CONFIRMED IDENTITY: N-phenyl-2-(trifluoromethyl) pyridin-4-amine CheckOOP->Pass Yes FailOOP Wrong Substituent (Not Phenyl) CheckOOP->FailOOP No

Caption: Step-by-step decision tree for validating the product spectrum against common synthetic pitfalls.

Experimental Protocol for Optimal Resolution

To ensure the spectral features described above are resolved clearly (especially the separation of the N-H singlet from moisture bands), follow this protocol.

Method: KBr Pellet Transmission (Preferred)
  • Rationale: Provides the best resolution for the fingerprint region (1500–600 cm⁻¹) where the

    
     and aromatic OOP bands reside.
    
  • Step 1: Grind 1–2 mg of the dry solid product with ~100 mg of spectroscopic grade KBr.

  • Step 2: Press into a transparent pellet using a hydraulic press (8–10 tons pressure).

  • Step 3: Acquire spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Critical Check: Ensure the baseline at 4000 cm⁻¹ is high (>80% T). If broad bands appear >3400 cm⁻¹, dry the sample further to remove water which can obscure the N-H stretch.

Method: ATR (Attenuated Total Reflectance)
  • Rationale: Faster for high-throughput screening of reaction fractions.

  • Note: Peak intensities (especially the high-wavenumber N-H stretch) will appear weaker compared to transmission mode.

  • Correction: Apply an ATR-correction algorithm if comparing directly to library transmission spectra.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2778315, 2-Amino-4-(trifluoromethyl)pyridine. Retrieved from [Link]

    • Note: Provides spectral data for the 2-CF3-pyridine core substructure.
  • National Institute of Standards and Technology (NIST). 4-Aminopyridine IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

    • Note: Reference for the pyridine-amine vibr
  • Note: Confirms C-F stretching regions for trifluoromethyl-pyridines.
  • Note: Used for precursor spectral comparison d

Sources

Safety Operating Guide

Navigating the Synthesis and Handling of N-phenyl-2-(trifluoromethyl)pyridin-4-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researchers, scientists, and drug development professionals at the forefront of medicinal chemistry, the synthesis and application of novel compounds like N-phenyl-2-(trifluoromethyl)pyridin-4-amine are paramount. This pyridinamine derivative, with its trifluoromethyl and phenyl substituents, holds significant potential in the development of new therapeutic agents.[1] However, its unique chemical structure also necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods to ensure the safety of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

Potential Hazards Include:

  • Acute Oral Toxicity: Similar compounds are classified as harmful or fatal if swallowed.[2][3][4]

  • Skin and Eye Irritation: Contact can cause skin irritation and serious eye irritation or damage.[4][5][6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][8]

  • Systemic Effects: Pyridine and its derivatives can cause a range of systemic effects, including headaches, dizziness, and nausea.[9][10]

The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its ability to be absorbed through the skin.[1] Therefore, a conservative approach to handling, assuming the compound is highly toxic, is strongly recommended.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling N-phenyl-2-(trifluoromethyl)pyridin-4-amine. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecifications & Rationale
Hand Protection Chemically resistant, impervious gloves are mandatory. Nitrile gloves (minimum 5-mil thickness) offer splash protection but should be changed immediately upon contamination.[8] For prolonged handling or when working with larger quantities, consider double-gloving or using heavier-duty gloves like butyl rubber or Viton™, which generally provide better resistance to aromatic amines.[8] Always consult the glove manufacturer's compatibility chart.
Eye and Face Protection Chemical safety goggles that meet EN166 standards or equivalent are required to protect against splashes and dust.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities.[8][10]
Body Protection A chemical-resistant lab coat , fully buttoned with full-length sleeves, is essential to protect against skin contact.[8][11] For operations with a higher risk of exposure, a chemical-resistant apron or coveralls should be considered.[8] Closed-toe shoes are a mandatory component of basic laboratory safety.[12]
Respiratory Protection All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[8][13] If a fume hood is not available or if there is a potential to exceed exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter (P95, P100, or FFP2/FFP3) is required.[8]

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Handling N-phenyl-2-(trifluoromethyl)pyridin-4-amine Assess_Task Assess Task: - Scale (mg, g, kg) - Physical Form (solid, solution) - Duration Start->Assess_Task Hand Hand Protection: - Nitrile (splash) - Butyl/Viton (immersion) Assess_Task->Hand Select Gloves Eye Eye/Face Protection: - Goggles (minimum) - Goggles + Face Shield (splash risk) Assess_Task->Eye Select Eye/Face Protection Body Body Protection: - Lab Coat (minimum) - Chemical Apron (splash risk) Assess_Task->Body Select Body Protection Respiratory Respiratory Protection: - Fume Hood (primary) - Respirator (if hood unavailable/inadequate) Assess_Task->Respiratory Select Respiratory Control Verify Verify PPE Fit & Functionality Hand->Verify Eye->Verify Body->Verify Respiratory->Verify Proceed Proceed with Experiment Verify->Proceed All Checks Pass

Caption: PPE selection workflow for handling N-phenyl-2-(trifluoromethyl)pyridin-4-amine.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk.

Receiving and Storage
  • Inspection: Upon receipt, and while wearing appropriate PPE, inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a tightly sealed and clearly labeled container.[8] The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[7][8] Access to the storage area should be restricted to authorized personnel.

Handling Procedures
  • Designated Area: All work with N-phenyl-2-(trifluoromethyl)pyridin-4-amine should be conducted in a designated area within a certified chemical fume hood.[8][13]

  • Weighing: Perform all weighing operations of the solid compound inside a fume hood or a ventilated balance enclosure to prevent the generation and inhalation of airborne dust.[8]

  • Solution Preparation and Transfers: When preparing solutions or transferring the compound, do so within the fume hood to contain any potential splashes or vapors. Use mechanical pipetting aids; never pipette by mouth.[11]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[10][14] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[11]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[14][15] Do not use combustible materials like paper towels for initial absorption.

  • Clean-up: Wearing full PPE, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[16] Avoid creating dust.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.[8]

Disposal Plan: Responsible Waste Management

All waste materials contaminated with N-phenyl-2-(trifluoromethyl)pyridin-4-amine must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including gloves, pipette tips, and absorbent materials, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[8]

  • Container Management: Do not mix this waste with other waste streams.[2] Keep the waste container closed when not in use.

  • Disposal: Dispose of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[2][5]

By adhering to these stringent safety protocols, you can confidently and safely advance your research with N-phenyl-2-(trifluoromethyl)pyridin-4-amine, ensuring both your personal well-being and the integrity of your scientific endeavors.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: PYRIDINE. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. [Link]

  • UNC Environmental Health and Safety. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]

  • PubChem. 2-Amino-4-(trifluoromethyl)pyridine. [Link]

  • University of New Mexico: Chemistry Department. Standard Operating Procedure - Hydrofluoric Acid. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.